N-[(4-methoxyphenyl)methyl]cyclopropanesulfonamide
Description
N-[(4-Methoxyphenyl)methyl]cyclopropanesulfonamide is a sulfonamide derivative featuring a cyclopropane ring directly attached to the sulfonyl group and a 4-methoxybenzyl substituent on the nitrogen atom. This compound’s structure combines the conformational rigidity of the cyclopropane ring with the electron-donating methoxy group, which may influence its physicochemical properties and biological interactions.
Properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]cyclopropanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3S/c1-15-10-4-2-9(3-5-10)8-12-16(13,14)11-6-7-11/h2-5,11-12H,6-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIEWZIXFBLIREP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNS(=O)(=O)C2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-methoxyphenyl)methyl]cyclopropanesulfonamide typically involves the reaction of 4-methoxybenzylamine with cyclopropanesulfonyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-[(4-methoxyphenyl)methyl]cyclopropanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
N-[(4-methoxyphenyl)methyl]cyclopropanesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(4-methoxyphenyl)methyl]cyclopropanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The following table summarizes key structural analogs and their properties:
Key Observations:
Biological Activity
N-[(4-methoxyphenyl)methyl]cyclopropanesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The compound this compound features a cyclopropane ring attached to a sulfonamide group and a methoxyphenyl moiety. This unique structure contributes to its biological properties, making it a candidate for various therapeutic applications.
Research indicates that compounds similar to this compound may interact with specific biological targets, influencing pathways such as the STING (Stimulator of Interferon Genes) pathway. The activation of this pathway is crucial for innate immune responses, particularly in the context of cancer and infectious diseases.
Anticancer Activity
In studies evaluating the anticancer potential of related compounds, significant findings have emerged regarding their ability to inhibit tumor growth. For example, compounds that activate the STING pathway have shown promise in enhancing anti-tumor immunity.
- Case Study : In an experiment involving a 4T1 mouse tumor model, treatment with a structurally similar compound resulted in a tumor growth inhibition (TGI) of 39% after two weeks of administration at a dosage of 40 mg/kg. This suggests that this compound may possess similar efficacy in inhibiting tumor growth through immune modulation.
Cytotoxicity Profile
The cytotoxic effects of this compound have been assessed against various cell lines. The results indicate that while there is some level of cytotoxicity, it is significantly lower compared to traditional chemotherapeutic agents like albendazole.
| Compound | Cell Line Tested | Cytotoxicity (%) | Reference |
|---|---|---|---|
| This compound | SH-SY5Y (human neuroblastoma) | <30% at 500 µM | |
| Albendazole | SH-SY5Y (human neuroblastoma) | ~50% at 500 µM |
This table illustrates the comparative cytotoxicity of this compound versus albendazole, highlighting its potential as a safer alternative in therapeutic applications.
Pharmacokinetics and Drug-Likeness
Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) characteristics of this compound. Preliminary data suggest favorable pharmacokinetic properties, including:
- Oral Bioavailability : High oral bioavailability has been observed in related compounds.
- Half-Life : Moderate half-life indicating sustained action.
- CYP Inhibition : Minimal inhibition on cytochrome P450 enzymes suggests lower potential for drug-drug interactions.
Q & A
Q. What are the optimal synthetic routes for N-[(4-methoxyphenyl)methyl]cyclopropanesulfonamide, considering its structural complexity?
A multi-step synthesis is typically employed, involving cyclopropane ring formation, sulfonamide coupling, and functional group protection. For example, the preparation of structurally analogous sulfonamides often uses palladium-catalyzed cross-coupling reactions to introduce aryl groups, followed by cyclopropanation via Simmons–Smith conditions . Purification via column chromatography and crystallization ensures product integrity. Intermediate characterization by <sup>1</sup>H/<sup>13</sup>C NMR and mass spectrometry is critical for verifying synthetic fidelity.
Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?
X-ray crystallography provides definitive structural confirmation, as demonstrated for related sulfonamides (e.g., hydrogen-bonding patterns in N-(4-hydroxyphenyl)benzenesulfonamide ). Complementary techniques include high-resolution mass spectrometry (HRMS) for molecular weight validation and 2D NMR (e.g., COSY, HSQC) to resolve cyclopropane proton coupling and aryl group substitution patterns.
Q. How can researchers assess the purity and stability of this compound under various storage conditions?
Purity is quantified via HPLC with UV detection (λ = 254 nm) and a C18 reverse-phase column. Stability studies under varying temperatures (e.g., 4°C, −20°C) and humidity levels are conducted using accelerated degradation protocols. For sulfonamide derivatives, monitoring hydrolysis products via LC-MS over time is essential to establish shelf-life recommendations .
Advanced Research Questions
Q. How can contradictory data in the compound’s pharmacological profiles across studies be resolved?
Discrepancies in biological activity (e.g., IC50 variability) may arise from differences in assay conditions (e.g., cell line selection, serum concentration). Standardizing protocols, such as using isogenic cell lines and matched controls, reduces variability. Additionally, verifying compound integrity post-assay via LC-MS ensures observed effects are not due to degradation .
Q. What strategies are employed to study the compound’s interaction with biological targets at the molecular level?
Molecular docking simulations predict binding modes to target proteins (e.g., enzymes or receptors). For validation, surface plasmon resonance (SPR) quantifies binding affinity, while X-ray crystallography of protein-ligand complexes (as in pyrimidine-based sulfonamides ) provides atomic-level interaction details. Mutagenesis studies further identify critical residues for binding.
Q. In structure-activity relationship (SAR) studies, how does the cyclopropane ring influence bioactivity compared to other ring systems?
Cyclopropane’s ring strain and unique stereoelectronic properties enhance target binding in some cases. Comparative SAR studies involve synthesizing analogs with cyclohexane or aromatic rings. For example, replacing cyclopropane with a benzene ring in sulfonamide derivatives reduced antimicrobial potency by 50%, highlighting the cyclopropane’s role in bioactivity .
Methodological Considerations
- Data Contradiction Analysis : Use orthogonal assays (e.g., biochemical vs. cellular) to confirm activity. For instance, discrepancies in kinase inhibition data may require phospho-specific Western blotting alongside enzymatic assays .
- Synthetic Optimization : Employ design of experiments (DoE) to optimize reaction parameters (e.g., temperature, catalyst loading) for yield improvement .
- Biological Evaluation : Combine in vitro assays (e.g., cytotoxicity, enzyme inhibition) with in vivo pharmacokinetic studies (e.g., bioavailability, metabolite profiling) for translational relevance .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
